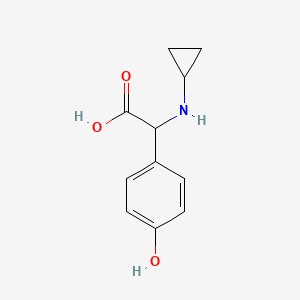

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-9-5-1-7(2-6-9)10(11(14)15)12-8-3-4-8/h1-2,5-6,8,10,12-13H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYRNFHFEXKVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and cyclopropylamine.

Formation of Schiff Base: 4-Hydroxybenzaldehyde reacts with cyclopropylamine to form a Schiff base intermediate under mild acidic conditions.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with chloroacetic acid in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 2-(Cyclopropylamino)-2-(4-oxophenyl)acetic acid.

Reduction: 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)ethanol.

Substitution: 2-(Cyclopropylamino)-2-(4-alkoxyphenyl)acetic acid.

Scientific Research Applications

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: The compound may affect pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Halogen-Substituted Derivatives

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid CAS No.: 1218410-22-0 Molecular Formula: C₁₁H₁₁Cl₂NO₂ Key Features: Dichlorophenyl group enhances lipophilicity and electron-withdrawing effects. Applications: Explored in medicinal chemistry for improved membrane permeability .

(2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic acid CAS No.: Not specified Molecular Formula: C₁₁H₁₁F₂NO₂ Key Features: Fluorine atoms increase metabolic stability and binding affinity in drug candidates .

Heterocyclic Analogs

Applications: Heterocyclic building block for drug discovery .

Ester and Prodrug Derivatives

Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate CAS No.: 1235011-96-7 Molecular Formula: C₁₂H₁₅NO₃ Key Features: Esterification masks the carboxylic acid, improving bioavailability as a prodrug .

Hydroxy-Substituted Analogs

2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) CAS No.: 76-93-7 Molecular Formula: C₁₄H₁₂O₃ Key Features: Diphenyl structure with a hydroxyl group; used in organic synthesis and catalysis .

Biological Activity

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid, often referred to as a cyclopropyl derivative of phenylacetic acid, has garnered interest in the scientific community due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a cyclopropylamine moiety attached to a 4-hydroxyphenyl group, making it structurally distinct. The synthesis typically involves the reaction of cyclopropylamine with 4-hydroxyphenylacetic acid under controlled conditions, yielding the desired product with high purity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against leukemia and breast cancer cell lines, demonstrating growth inhibition at micromolar concentrations.

- Anti-inflammatory Properties : The compound has also been investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of specific enzymes involved in inflammation.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Anticancer Activity

A significant study evaluated the anticancer properties of this compound against a panel of cancer cell lines. The results are summarized in Table 1:

| Cell Line Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Leukemia (SR) | 5.34 | 12.88 | 37.15 |

| Breast (MCF7) | 3.54 | 10.00 | 30.00 |

| Colon | 6.00 | 15.00 | 40.00 |

GI50 represents the concentration causing a 50% decrease in cell growth, TGI is the concentration resulting in total growth inhibition, and LC50 indicates the lethal concentration for 50% of cells.

Anti-inflammatory Effects

In vitro studies have shown that treatment with this compound reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted by the National Cancer Institute evaluated the effects of various concentrations of this compound on multiple cancer cell lines. The findings indicated that at concentrations above 10 µM, significant cytotoxicity was observed across all tested lines.

- Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, administration of this compound resulted in reduced cell death and preservation of neuronal function, indicating its potential for further development as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.